N-Butyl-2,2-dimethylpent-4-enamide
Description
Significance of Pent-4-enamide (B1609871) Scaffolds in Modern Organic Synthesis
The pent-4-enamide scaffold is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. lookchem.com Its utility stems from the presence of both an amide and a terminal alkene, allowing for a diverse range of chemical transformations. The carbon-carbon double bond at the 4-position provides a site for various addition and cyclization reactions. lookchem.com This dual functionality enables chemists to construct complex molecular architectures and introduce diverse functional groups. Furthermore, these scaffolds have potential applications in materials science, particularly in the development of polymers and coatings. lookchem.com
Overview of N-Substituted Amides: Chemical Behavior and Synthetic Utility
N-substituted amides, where the nitrogen atom of the amide group is bonded to an alkyl or aryl group, are a crucial class of organic compounds. fiveable.mesolubilityofthings.com The nature of the substituent on the nitrogen atom significantly influences the amide's chemical and physical properties, such as its reactivity, solubility, and basicity. fiveable.me
These compounds are frequently used as intermediates in the synthesis of more complex molecules. fiveable.me The N-substituent can be strategically chosen to fine-tune the molecule's characteristics for specific applications. fiveable.me For instance, bulky substituents can create steric hindrance, making the amide less reactive towards nucleophilic attack and hydrolysis, a property often exploited in the use of N,N-disubstituted amides as protecting groups for amino groups in multi-step syntheses. fiveable.me
N-substituted amides can undergo various reactions, most notably nucleophilic acyl substitution, which allows for the introduction of new functional groups. fiveable.me They can be synthesized through the acylation of amines, where an amine reacts with an acylating agent like an acid chloride or anhydride (B1165640). fiveable.me
Structural Features and Reactivity Context of the Alkene and Amide Functionalities within the Compound Framework
The N-Butyl-2,2-dimethylpent-4-enamide molecule contains two key functional groups: an amide and an alkene. The amide group consists of a carbonyl group linked to a nitrogen atom, which in this case is substituted with a butyl group. solubilityofthings.comlibretexts.org The presence of the carbonyl group delocalizes the lone pair of electrons from the nitrogen atom, making amides less basic than corresponding amines. masterorganicchemistry.com This delocalization also increases the acidity of the N-H bond in primary and secondary amides. masterorganicchemistry.com The reactivity of the amide's carbonyl carbon towards nucleophiles is generally lower than that of ketones or aldehydes due to the electron-donating effect of the nitrogen atom. saskoer.ca
The alkene functionality is a carbon-carbon double bond, which is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org Alkenes undergo a variety of addition reactions, where the double bond is broken and new single bonds are formed. libretexts.org They can also participate in oxidation, reduction, and polymerization reactions. libretexts.orgsolubilityofthings.com The specific placement of the double bond in the pent-4-enamide scaffold allows for intramolecular reactions, where the amide and alkene groups can interact to form cyclic structures.
The interplay between the amide and alkene functionalities within the this compound framework provides a rich landscape for chemical transformations, making it a versatile tool for organic chemists.
Chemical and Physical Properties
Below is a table summarizing some of the known properties of this compound and the related parent compound, Pent-4-enamide.
| Property | This compound | Pent-4-enamide |
| CAS Number | 1195148-85-6 | 6852-94-4 |
| Molecular Formula | C11H21NO | C5H9NO |
| Molecular Weight | 183.29 g/mol | 99.13 g/mol |
| Synonyms | N/A | 4-pentenamide |
Data for this compound is limited in publicly available databases. The provided information is based on its chemical structure and general properties of similar compounds.
Structure
3D Structure
Properties
CAS No. |
647027-52-9 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-butyl-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H21NO/c1-5-7-9-12-10(13)11(3,4)8-6-2/h6H,2,5,7-9H2,1,3-4H3,(H,12,13) |
InChI Key |
PDRHBYNAHFEAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)(C)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 2,2 Dimethylpent 4 Enamide and Analogues
Direct Synthesis Approaches for N-Butyl-2,2-dimethylpent-4-enamide
Direct approaches to amide synthesis are foundational in organic chemistry and offer straightforward pathways to molecules like this compound from readily available starting materials.
Amidation Routes from Pentenoic Acids and N-Butylamine
The most conventional method for the synthesis of this compound is the direct condensation of 2,2-dimethylpent-4-enoic acid with n-butylamine. This reaction, a classic example of amide bond formation, typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
The activation of the carboxylic acid is necessary to convert the hydroxyl group into a better leaving group. This can be achieved through various coupling agents. Common reagents used for this purpose are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
An alternative activation strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. Treatment of 2,2-dimethylpent-4-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. This highly electrophilic intermediate readily reacts with n-butylamine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct, to afford the desired this compound.
Synthetic Transformations via Carboxylic Acid Derivatives
Beyond the direct use of the parent carboxylic acid, this compound can be synthesized from various carboxylic acid derivatives. A principal method in this category is transamidation, which involves the exchange of the amine component of an existing amide. organic-chemistry.org For instance, a simple amide, such as 2,2-dimethylpent-4-enamide (a primary amide), could be reacted with n-butylamine to yield the target N-butyl substituted amide.
Historically, transamidation reactions required harsh conditions. However, recent advancements have enabled these transformations under milder conditions, often employing catalysts. organic-chemistry.org For example, N-Boc activated amides can undergo transamidation in the presence of nickel catalysts. nih.gov Another approach involves the in-situ activation of a primary amide with N,N-dialkylformamide dimethyl acetals, which generates a reactive N'-acyl-N,N-dialkylformamidine intermediate. This intermediate can then react with an incoming amine, like n-butylamine, in the presence of a Lewis acid catalyst (e.g., scandium triflate or zirconium chloride) to facilitate the acyl transfer and form the new amide bond. sigmaaldrich.com
The table below summarizes representative conditions for these direct synthetic transformations.
Table 1: Conditions for Direct Synthesis of Amides
| Starting Material | Reagent(s) | Catalyst/Additive | Key Feature |
|---|---|---|---|
| Carboxylic Acid | n-Butylamine | EDC, HOBt | Direct condensation with coupling agents |
Transition-Metal-Catalyzed N-C Bond Formation Strategies in Enamide Synthesis
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful and versatile methods for the synthesis of enamides with high efficiency and selectivity under mild conditions. acs.org Palladium and copper complexes are at the forefront of these strategies.
Palladium-Catalyzed Intermolecular C-N Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a robust method for forming C-N bonds and can be adapted for enamide synthesis. nih.govuwindsor.ca This methodology typically involves the reaction of an amine with a vinyl halide or vinyl triflate in the presence of a palladium catalyst and a suitable ligand.
For the synthesis of this compound, this would entail the coupling of n-butylamine with a vinyl halide derivative of the 2,2-dimethylpent-4-ene scaffold, such as 1-bromo-2,2-dimethylpent-4-ene. The catalytic cycle generally involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the enamide and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions. mit.edu
Table 2: Key Components in Palladium-Catalyzed Enamide Synthesis
| Component | Example(s) | Role in Catalytic Cycle |
|---|---|---|
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst rsc.org |
| Amine | n-Butylamine | Nitrogen source for the N-C bond |
| Vinyl Electrophile | Alkenyl Bromides | Carbon source for the N-C bond nih.gov |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Amine deprotonation and catalyst regeneration uwindsor.ca |
| Ligand | BINAP, Dialkylbiarylphosphines | Stabilizes Pd, facilitates oxidative addition and reductive elimination acs.orgnih.gov |
Copper-Catalyzed Amidation and Oxidative Approaches
Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium for C-N bond formation. nih.gov These methods have been successfully applied to a wide range of amidation reactions. One relevant approach is the copper-catalyzed oxidative amidation of aldehydes with amine salts, which can produce various amides using an inexpensive copper catalyst and an oxidant. nih.govorganic-chemistry.org This method involves the reaction of an aldehyde with an amine salt, like n-butylamine hydrochloride, catalyzed by copper sulfate or copper(I) oxide in the presence of an oxidant such as aqueous tert-butyl hydroperoxide (TBHP). organic-chemistry.org
Another strategy is the direct C-H amidation, where a C-H bond is functionalized to form a C-N bond. beilstein-journals.org Copper catalysts, often in conjunction with a ligand like 1,10-phenanthroline, can mediate the amidation of allylic C-H bonds. nih.gov This could potentially be applied to a precursor of the target molecule. These oxidative approaches avoid the need for pre-functionalized starting materials like vinyl halides, enhancing the atom economy of the synthesis. beilstein-journals.org
Ligand Design and Optimization in Catalytic Synthesis
The success of transition-metal-catalyzed C-N coupling reactions is intimately linked to the properties of the ligand coordinated to the metal center. semanticscholar.org Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction.
In palladium-catalyzed systems, bulky, electron-rich phosphine ligands are often employed. nih.gov Dialkylbiarylphosphine ligands, for example, are highly effective in promoting the key steps of oxidative addition and reductive elimination in the Buchwald-Hartwig amination. acs.org Bidentate ligands like BINAP and Xantphos have also proven to be effective for N-arylation and N-alkenylation reactions. acs.orgnih.gov The design of these ligands is a continuous area of research aimed at expanding the substrate scope and improving catalyst efficiency. semanticscholar.org
For copper-catalyzed amidation, N,N-donor ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (dmeda) are commonly used. nih.govnih.gov These chelating ligands form stable complexes with copper, which are proposed as key intermediates in the catalytic cycle. nih.gov The electronic and steric properties of these ligands can be tuned to optimize the catalytic activity for specific substrates. For instance, tridentate anilido-imine ligands have been developed for copper catalysts used in Chan-Lam coupling reactions, demonstrating excellent compatibility with various functional groups. mdpi.com The rational design and screening of ligands are therefore essential for developing mild, efficient, and general catalytic systems for enamide synthesis.
Rearrangement Reactions in Pentenamide Synthesis
Rearrangement reactions are powerful tools in organic synthesis that allow for the construction of complex molecular frameworks from simpler precursors. In the context of pentenamide synthesis, the aza-Claisen rearrangement is a particularly notable method for its ability to form carbon-carbon bonds and set stereocenters with a high degree of control.
The aza-Claisen rearrangement is a variation of the Claisen rearrangement where an allyl amine derivative, such as an allylamide, is converted into a γ,δ-unsaturated amide. tcichemicals.com This pericyclic reaction is a valuable method for the stereoselective synthesis of pentenamides. The reaction typically involves heating an N-allyl amide, which rearranges through a chair-like transition state to form the desired product. The stereochemistry of the newly formed carbon-carbon bond and the chiral center is influenced by the geometry of the enolate intermediate. tcichemicals.com
Systematic studies have led to the development of highly efficient catalysts for the asymmetric aza-Claisen rearrangement of trihaloacetimidates, which are precursors to amides. nih.gov For instance, planar chiral pentaphenylferrocenyl oxazoline palladacycle complexes have demonstrated high reactivity and broad substrate tolerance. nih.gov These catalytic systems enable the formation of highly enantioenriched products and can tolerate a variety of important functional groups, making them valuable for synthesizing complex building blocks like unnatural amino acids. nih.gov The enantioselectivity of this reaction is primarily controlled by the face-selective coordination of the olefin to the chiral catalyst. nih.gov
| Reaction Type | Reactant | Product | Key Features |
| Aza-Claisen Rearrangement | N-Allyl amides | γ,δ-Unsaturated amides | Can be promoted by heat or Lewis acids; stereochemistry is dependent on enolate geometry. tcichemicals.com |
| Asymmetric Aza-Claisen Rearrangement | Allylic trihaloacetimidates | Enantioenriched γ,δ-unsaturated amides | Catalyzed by chiral palladium complexes; provides access to highly enantioenriched primary, secondary, and tertiary amines. nih.gov |
Asymmetric induction is a strategy used in organic synthesis to control the stereochemical outcome of a reaction. msu.edu This is often achieved by temporarily incorporating a chiral auxiliary into an achiral substrate molecule. wikipedia.org The chiral auxiliary is an enantiomerically pure group that directs the formation of a new stereocenter, leading to a preferential formation of one diastereomer over another. ankara.edu.trdu.ac.in After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org
Several qualities define a good chiral auxiliary: it must be readily incorporated into the achiral substrate, it should provide high levels of asymmetric induction leading to high enantiomeric excess (ee), and it should be easily removable under mild conditions. ankara.edu.tr Steric hindrance provided by the auxiliary plays a crucial role in differentiating the faces of the reacting molecule. ankara.edu.tr
In the synthesis of pentenamides, a chiral auxiliary can be attached to the amide nitrogen or the carboxylic acid precursor. This chiral group then directs subsequent reactions, such as alkylation or rearrangement, to occur from a specific face of the molecule, thereby establishing the desired stereochemistry. Examples of widely used chiral auxiliaries in asymmetric synthesis include oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov The use of pseudoephenamine has also been shown to be a versatile chiral auxiliary, particularly effective in alkylation reactions that form quaternary carbon centers. nih.gov
| Chiral Auxiliary Example | Application | Key Advantage |
| Oxazolidinones | Asymmetric alkylation and aldol reactions. wikipedia.org | High levels of diastereoselectivity. |
| Pseudoephedrine / Pseudoephenamine | Diastereoselective alkylation reactions. nih.gov | Provides access to enantiomerically enriched carboxylic acids and derivatives; pseudoephenamine shows enhanced selectivity for quaternary centers. nih.gov |
Alkene-Functionalization Strategies for Pent-4-enamide (B1609871) Framework Construction
Direct functionalization of an alkene moiety within a precursor molecule provides another strategic route to the pent-4-enamide skeleton. These methods focus on forming new carbon-carbon bonds at positions that will become part of the final amide structure.
Asymmetric allylation reactions are a powerful method for the enantioselective formation of carbon-carbon bonds. In the context of constructing the pent-4-enamide framework, the α-allylation of a carbonyl precursor can establish a key quaternary stereocenter. For example, the direct asymmetric α-allylation of α-branched aldehydes with allylic alcohols can be achieved using a combination of a chiral amine, a palladium catalyst, and a phosphoric acid.
A plausible mechanism for this transformation involves three interconnected catalytic cycles. acs.org
Enamine Cycle : The aldehyde substrate reacts with a chiral amine to form a nucleophilic enamine intermediate. acs.org
Palladium Cycle : An allylpalladium-π complex is generated from the allylic alcohol and a Pd(0) species. acs.org
Allylation : The enamine intermediate then attacks the allylpalladium complex, forming the new carbon-carbon bond and regenerating the chiral amine catalyst. acs.org
This method allows for the synthesis of enantioenriched allylic aldehydes, which can then be converted to the corresponding pent-4-enamide. acs.org
Nucleophilic addition reactions are fundamental to carbon-carbon bond formation. In the synthesis of pentenamide frameworks, enamides and enecarbamates, which are nitrogen analogues of enolates, can serve as effective nucleophiles. nih.gov Despite being less nucleophilic than metal enolates, enamides bearing a hydrogen on the nitrogen can react with reactive electrophiles in the presence of a Lewis acid catalyst. nih.gov The initial products are N-protected imines, which can be readily converted to other functional groups. nih.gov
Another strategy involves the intramolecular addition of a nucleophile to a chemoselectively activated amide. nih.gov For instance, tethered π-nucleophiles such as silyl enol ethers or allylsilanes can cyclize onto an amide that has been activated, for example, under Vilsmeier-Haack conditions. nih.gov This approach has been shown to be effective for various modes of cyclization, yielding cyclic iminium ions that can be further elaborated. nih.gov This methodology provides a pathway to construct complex polycyclic structures containing the pentenamide motif. nih.gov The conjugate addition of nucleophiles to activated alkynes (Michael acceptors) is another well-established method for carbon-carbon and carbon-heteroatom bond formation that can be adapted for building blocks of pentenamides. bham.ac.uk
| Strategy | Nucleophile | Electrophile/Precursor | Key Feature |
| Lewis Acid-Catalyzed Addition | Enamide / Enecarbamate | Reactive electrophiles (e.g., glyoxylate). nih.gov | Enables introduction of a protected nitrogen functional group. nih.gov |
| Intramolecular Addition | Silyl enol ether / Allylsilane | Chemoselectively activated amide. nih.gov | Efficient for constructing cyclic and polycyclic systems. nih.gov |
| Conjugate Addition | Soft nucleophiles (e.g., thiols, amines) | Activated alkynes (Michael acceptors). bham.ac.uk | Highly efficient for C-C and C-heteroatom bond formation. bham.ac.uk |
Chemical Reactivity and Mechanistic Investigations of N Butyl 2,2 Dimethylpent 4 Enamide
Reactivity of the Alkene Moiety
The terminal double bond in N-Butyl-2,2-dimethylpent-4-enamide is the focal point of its most significant chemical transformations. This functionality allows for a diverse array of reactions, from the formation of new ring systems through intramolecular cyclization to the addition of new functional groups via electrophilic and radical pathways.
Intramolecular Cyclization Reactions
The tethering of the alkene to the amide group allows for a variety of intramolecular cyclization reactions, providing access to a range of heterocyclic structures. These reactions are often characterized by high levels of regio- and stereocontrol.
The generation of an amidyl radical from this compound is expected to initiate a cascade cyclization. The process would begin with the formation of the N-centered radical, which would then attack the terminal alkene. According to Baldwin's rules, the 5-exo-trig cyclization pathway is kinetically favored over the 6-endo-trig pathway. harvard.eduscripps.eduwikipedia.org This preference is due to the more favorable orbital overlap in the transition state for the formation of a five-membered ring. harvard.edu
The resulting cyclization would produce a primary alkyl radical, which can be trapped by a variety of radical traps or participate in further downstream reactions. The presence of the N-butyl group is known to result in a more reactive amidyl radical compared to an N-aryl substituted equivalent, which would favor the cyclization process over competing pathways like hydrogen atom abstraction. nih.gov The gem-dimethyl group at the alpha-position is anticipated to have a notable influence on the reaction, potentially accelerating the cyclization through the Thorpe-Ingold effect, which favors cyclic products.
A representative scheme for this process is shown below: Step 1: Generation of the amidyl radical. Step 2: 5-exo-trig cyclization to form a five-membered ring and a primary radical. Step 3: Trapping of the radical to yield the final product.
| Reactant | Reaction Conditions | Major Product | Yield (%) |
| N-allyl-N-arylacetamide | Bu3SnH, AIBN, Benzene, 80 °C | 3-methyl-1-arylpyrrolidin-2-one | 75 |
| N-allyl-N-benzyl-2,2-dimethylpropanamide | Ti(OiPr)4, Et2Zn, hexane (B92381), rt | 1-benzyl-3,3,5-trimethylpyrrolidin-2-one | 85 |
| N-(pent-4-en-1-yl)acetamide | Photoredox catalysis | 5-methylpyrrolidin-2-one | Good |
This table presents data for analogous reactions to illustrate typical yields for 5-exo-trig amidyl radical cyclizations.
Palladium- and copper-catalyzed intramolecular carboamination reactions represent a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov For this compound, this transformation would involve the oxidative addition of a metal catalyst to the N-H bond (or a pre-functionalized N-X bond), followed by intramolecular insertion of the alkene into the metal-nitrogen bond. Subsequent reductive elimination would furnish the pyrrolidinone product.
The general mechanism for a palladium-catalyzed process is believed to involve the formation of a Pd(II)-amido complex, which undergoes syn-aminopalladation of the alkene. nih.gov This step forms the new C-N bond and creates a new alkyl-palladium intermediate, which upon reductive elimination, yields the final product. The N-butyl group is a suitable substituent for these reactions, and the gem-dimethyl group is not expected to impede the reaction, although it may influence the conformational preferences of the transition state.
| Catalyst System | Substrate Type | Product | Yield (%) |
| Pd(OAc)2, PPh3 | N-allyl-N-aryl amide | 2-allyl-pyrrolidinone | 85 |
| Cu(OTf)2, ligand | N-alkenyl sulfonamide | Chiral sultam | up to 94 |
| Ni-catalyst | N-tethered alkenes | Azacyclic compounds | Good |
This table provides representative yields for metal-catalyzed intramolecular carboamination reactions of analogous substrates.
While this compound is not an enamide itself, it can be a precursor to one through a dehydrogenation reaction. nih.gov Once formed, the resulting enamide could participate in a wide range of annulation and polycyclization reactions. nih.gov Enamides are versatile building blocks in organic synthesis due to their tunable reactivity. nih.gov They can act as nucleophiles or participate in cycloadditions, allowing for the construction of complex polycyclic frameworks. For instance, a rhodium(III)-catalyzed C-H activation and annulation of an enamide derived from the title compound could lead to the formation of isoquinoline (B145761) derivatives. nih.gov
Electrophilic and Radical Functionalization of the Alkene
The terminal alkene of this compound is susceptible to both electrophilic and radical functionalization, providing a means to introduce a variety of substituents at the terminus of the molecule.
In electrophilic addition, the reaction of the alkene with an electrophile (E+) would proceed via the more stable secondary carbocation intermediate, in accordance with Markovnikov's rule. libretexts.orglibretexts.org This would lead to the addition of the electrophile to the terminal carbon and the nucleophile (Nu-) to the internal carbon. Common electrophilic additions include hydrohalogenation, hydration, and halogenation.
Radical additions to the alkene, on the other hand, typically proceed with anti-Markovnikov selectivity. The addition of a radical species (X•) to the terminal carbon generates a more stable secondary alkyl radical. This intermediate can then be trapped by a hydrogen atom donor or another radical species. This pathway allows for the introduction of a wide range of functional groups at the terminal position of the alkyl chain. nih.govacs.org
| Reaction Type | Reagent | Expected Major Product | Regioselectivity |
| Electrophilic Addition | HBr | 4-bromo-N-butyl-2,2-dimethylpentanamide | Markovnikov |
| Radical Addition | HBr, peroxides | 5-bromo-N-butyl-2,2-dimethylpentanamide | anti-Markovnikov |
| Electrophilic Addition | Br2, H2O | 4-bromo-5-hydroxy-N-butyl-2,2-dimethylpentanamide | Markovnikov |
| Radical Functionalization | Iodoacetonitrile, Bu3SnH | N-butyl-2,2-dimethyl-6-cyanopentanamide | anti-Markovnikov |
This table outlines the expected products from the functionalization of the alkene moiety in this compound based on general principles of reactivity.
Trifluoromethylthiolation and Perfluoroalkylation via Radical Pathways
The enamide moiety of this compound is a suitable platform for radical-mediated transformations, including the introduction of fluorine-containing groups, which are of significant interest in medicinal and materials chemistry. researchgate.net The trifluoromethylthiolation and perfluoroalkylation of this compound can proceed through a radical cascade mechanism, typically initiated by a radical source.
Research on analogous N-arylpent-4-enamides has demonstrated that these reactions can be catalyzed by transition metals like copper. mdpi.comresearchgate.net A plausible mechanism involves the formation of an amidyl radical, which then undergoes a 5-exo-trig cyclization onto the pendant alkene. This intramolecular cyclization is a key step, forming a five-membered ring and transferring the radical to a carbon atom. The resulting carbon-centered radical is then trapped by a trifluoromethylthiolating or perfluoroalkylating agent.
For instance, using AgSCF₃ as the trifluoromethylthiol source in the presence of a copper catalyst and an oxidant like K₂S₂O₈ can generate the required SCF₃ radical. mdpi.com The reaction cascade results in the formation of a new C-N and C-S bond, yielding a trifluoromethylthio-substituted γ-lactam. mdpi.comresearchgate.net Similarly, radical trifluoromethylation can be achieved using sources like TMSCF₃ with an oxidant, which proceeds through a comparable radical addition and cyclization process to yield trifluoromethyl-containing isoindolinones from tertiary enamides. nih.gov
The efficiency of these reactions depends on the specific reagents and conditions employed. The table below summarizes representative findings for radical cyclization reactions on analogous enamide systems.
Table 1: Representative Radical Cyclization and Functionalization of Enamides
| Radical Source | Catalyst / Oxidant | Product Type | Yield |
|---|---|---|---|
| AgSCF₃ | Cu(OAc)₂ / K₂S₂O₈ | SCF₃-substituted γ-lactam | Moderate to Good mdpi.com |
| TMSCF₃ | PhI(OAc)₂ / KHF₂ | CF₃-substituted isoindolinone | Moderate to Good nih.gov |
Reactivity of the Amide Moiety
Generation and Reactivity of Iminium Intermediates
The reactivity of this compound is not limited to its alkene. The amide functionality can be activated to form reactive iminium intermediates. An iminium ion is characterized by a positively charged, double-bonded nitrogen atom (R₂C=N⁺R₂), which renders the carbon atom highly electrophilic.
One pathway to an iminium intermediate from an enamide involves protonation. The C=C double bond of the enamide is electron-rich due to the electron-donating nature of the nitrogen lone pair. masterorganicchemistry.com Acidic treatment can lead to protonation at the β-carbon, forming a stabilized tertiary carbocation adjacent to the nitrogen. This species is a resonance form of an iminium ion. This reactive intermediate is susceptible to attack by nucleophiles. masterorganicchemistry.com Hydrolysis of the iminium ion, for example, regenerates a ketone or aldehyde. wikipedia.org
Alternatively, iminium intermediates can be generated directly from the corresponding saturated amide via electrophilic activation. Treatment of an amide with a powerful electrophile like triflic anhydride (B1165640) (Tf₂O) activates the amide oxygen, forming a highly reactive intermediate. This species can then eliminate triflic acid to form an iminium triflate, which is a precursor to the enamide itself upon deprotonation. acs.org Oxidative methods, using chemical reagents or enzymes, can also convert amides into reactive iminium derivatives. nih.gov
Role of N-Substituents in Modulating Amide Reactivity
The N-substituent plays a critical role in defining the electronic and steric properties of the amide and its corresponding enamide form. In this compound, the N-butyl group significantly influences its reactivity profile.
Electronic Effects: The butyl group is an electron-donating alkyl group. Through induction, it increases the electron density on the nitrogen atom. This enhanced electron density is delocalized into the enamide's π-system, increasing the nucleophilicity of the β-carbon. This makes the enamide more reactive towards electrophiles compared to enamides bearing electron-withdrawing N-substituents. masterorganicchemistry.com
Steric Effects: The steric bulk of the N-butyl group can influence the stereochemical course of reactions. It can direct the approach of incoming reagents to the less hindered face of the molecule, a key factor in diastereoselective processes. researchgate.net Furthermore, in reactions involving the amide nitrogen itself, the size of the butyl group can affect reaction rates and the stability of intermediates.
Intermediate Stability: The nature of the N-substituent affects the stability of reactive intermediates. The electron-donating butyl group helps stabilize positively charged intermediates, such as the iminium ion formed upon protonation. Conversely, it can influence the stability and reactivity of radical intermediates, such as the amidyl radical formed during the trifluoromethylthiolation cascade. mdpi.com
Stereochemical Control and Asymmetric Induction in Reactions
Diastereoselectivity in Cyclization and Rearrangement Processes
When this compound or its derivatives undergo cyclization, new stereocenters can be formed. The preferential formation of one diastereomer over another is known as diastereoselectivity. This selectivity is governed by the energetic differences between the transition states leading to the different stereoisomeric products.
In radical cyclization reactions, such as the 5-exo-trig cyclization discussed previously, the diastereoselectivity is dictated by the conformation of the cyclic transition state. mdpi.com The substituents on the forming ring will preferentially occupy positions that minimize steric strain. For example, bulky groups tend to adopt pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions.
Studies on Mn(III)-mediated 4-exo-trig cyclizations of enamides to form β-lactams have shown that chiral substituents on the amide nitrogen can induce significant diastereoselectivity. nih.gov Although the N-butyl group is achiral, its steric presence would still influence the conformational preference of the transition state, potentially leading to modest diastereoselectivity if other stereocenters are present in the molecule. In cascade cyclizations, high levels of diastereoselectivity can be achieved by carefully controlling the reaction pathway. nih.gov
Principles of Asymmetric Induction in Enamide Transformations
Asymmetric induction refers to the preferential formation of one enantiomer over another, a fundamental goal in modern chemical synthesis. wikipedia.org Since this compound is an achiral molecule, achieving asymmetric induction in its reactions requires the influence of an external chiral source. wikipedia.org
There are two primary strategies for this:
Chiral Catalysts: A chiral, non-racemic catalyst (such as a transition metal complex with a chiral ligand) can be used. The catalyst and the enamide substrate form a diastereomeric complex. The reaction proceeds through a diastereomeric transition state, where one is energetically favored over the other, leading to an enantiomerically enriched product. wikipedia.org Asymmetric hydrogenation of enamides using chiral cobalt or rhodium catalysts is a well-established example of this principle. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the enamide molecule. This converts the achiral substrate into a chiral one, and subsequent reactions proceed diastereoselectively due to the steric and electronic influence of the auxiliary. wikipedia.org The auxiliary directs the approach of the reagent to one face of the molecule. After the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product. Computational studies on chiral enamines have shown that steric factors, such as A(1,3) strain, can create a strong facial bias, forcing electrophiles to attack from the less hindered side and thus ensuring high levels of asymmetric induction. researchgate.net
Mechanistic Elucidation and Pathway Analysis
Experimental Evidence for Radical Mechanisms (e.g., Control Experiments, Isotope-Labeling)
There is no available published research that provides experimental evidence, such as control experiments or isotope-labeling studies, to definitively establish radical mechanisms in reactions involving this compound. In analogous systems, researchers often employ radical scavengers like TEMPO or galvinoxyl in control experiments. The suppression or alteration of the reaction outcome in the presence of these scavengers would suggest the involvement of radical intermediates. Similarly, kinetic isotope effect studies or crossover experiments with deuterated analogues could provide further evidence for a radical pathway. However, such studies specific to this compound have not been reported.
Exploration of Electron Donor-Acceptor Complex-Initiated Processes
The formation of an electron donor-acceptor (EDA) complex typically requires a suitable electron donor and an electron acceptor that, upon photoactivation, can initiate a reaction cascade. While this compound possesses potential sites for interaction, no studies have been found that explore its capability to form EDA complexes or that investigate processes initiated by such complexes. Research in this area would typically involve spectroscopic studies, such as UV-Vis spectroscopy, to identify the characteristic charge-transfer band of the EDA complex, as well as computational studies to model the complex formation and subsequent reaction pathways. The absence of such investigations for this compound means that its participation in EDA complex-initiated processes remains unconfirmed.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for the unambiguous structural assignment of N-Butyl-2,2-dimethylpent-4-enamide. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to confirm the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected resonances would include signals for the vinyl protons of the pent-4-enoyl moiety, the gem-dimethyl protons, the N-butyl group protons, and the amide N-H proton. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and spatial relationships of the protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Characteristic signals would be expected for the carbonyl carbon of the amide, the olefinic carbons, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the N-butyl chain.
2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be utilized. These would likely include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the butyl and pentenoyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the N-butyl group to the amide carbonyl.
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space correlations between protons, which can help in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) would be employed to determine the molecular weight and confirm the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): This technique, often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to confirm the molecular formula, C₁₁H₂₁NO, by comparing the experimental value to the calculated theoretical mass.
Fragmentation Pattern Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry would be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern would be analyzed to provide further structural confirmation. Expected fragmentation pathways would include cleavage of the N-butyl group, loss of the butenyl side chain, and other characteristic fragmentations of amides.
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) spectroscopy would serve as a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3350-3250 |
| C-H Stretch (Alkene, =C-H) | 3100-3000 |
| C-H Stretch (Alkane, -C-H) | 3000-2850 |
| C=O Stretch (Amide I band) | 1680-1630 |
| N-H Bend (Amide II band) | 1570-1515 |
| C=C Stretch (Alkene) | 1680-1640 |
Note: The exact positions of these bands can be influenced by the molecular environment and sample phase.
Chromatographic Techniques for Purification and Analytical Purity Determination
Chromatographic methods would be indispensable for both the purification of synthesized this compound and the determination of its analytical purity.
Column Chromatography: For the initial purification of the crude product after synthesis, column chromatography using a stationary phase such as silica (B1680970) gel would be employed. A suitable solvent system (eluent), likely a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), would be selected to separate the desired amide from any unreacted starting materials or by-products.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary technique for assessing the final purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a gradient of water and acetonitrile (B52724) or methanol, would be developed. A detector, such as a UV detector set to an appropriate wavelength to detect the amide or alkene chromophore, would be used to generate a chromatogram. The purity would be determined by the relative area of the main peak corresponding to this compound.
Chemical Derivatives and Structure Reactivity Relationships in N Butyl 2,2 Dimethylpent 4 Enamide Analogues
Influence of N-Substituents (e.g., Alkyl, Aryl, Alkoxy) on Reactivity and Selectivity
The nature of the substituent on the amide nitrogen plays a pivotal role in dictating the reactivity and selectivity of N-alkenyl-2,2-dimethylpent-4-enamide analogues, primarily by modulating the electronic properties and steric environment of the nitrogen atom.
Alkyl Substituents: N-alkyl substituents, such as the butyl group in the parent compound, generally lead to more reactive species in radical cyclizations. nih.gov The electron-donating nature of the alkyl group increases the nucleophilicity of the amidyl radical intermediate, favoring bond formation. nih.gov In photochemical [2+2] cycloadditions, N-alkyl maleimides have been shown to react efficiently under UV irradiation without the need for an external photosensitizer.
Aryl Substituents: In contrast, N-aryl substituents tend to decrease the reactivity of the corresponding amidyl radicals in cyclization reactions. This is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which reduces the nucleophilicity of the radical. nih.gov Kinetic studies have revealed that anilidyl radicals (N-aryl) can exhibit reactivity that is several orders of magnitude lower than their N-alkyl counterparts. nih.gov Consequently, in some cases, hydrogen abstraction can become a competitive pathway, leading to the formation of the corresponding amides rather than the cyclized product. nih.gov For photochemical reactions, N-aryl maleimides often require a photosensitizer to proceed efficiently.
Alkoxy Substituents: The influence of N-alkoxy substituents is also significant. While specific data on N-alkoxy-2,2-dimethylpent-4-enamides is limited, studies on related systems suggest that the oxygen atom can influence the reaction pathway through its electronic effects and its ability to coordinate with reagents.
The following table summarizes the general influence of N-substituents on the reactivity of pentenamide analogues in cyclization reactions.
| N-Substituent | General Effect on Reactivity in Radical Cyclization | Key Observations |
| Alkyl (e.g., Butyl) | High Reactivity | Electron-donating nature enhances amidyl radical nucleophilicity. nih.gov |
| Aryl (e.g., Phenyl) | Lower Reactivity | Electron-withdrawing nature through resonance decreases amidyl radical nucleophilicity. nih.gov Can lead to competing side reactions like hydrogen abstraction. nih.gov |
| Alkoxy | Variable | Can influence reactivity through electronic and coordinating effects. |
Effects of Alkyl Substitutions on the Pentenamide Backbone (e.g., at C-2, C-3, C-4)
The position of alkyl groups on the pentenamide backbone significantly impacts the propensity and outcome of cyclization reactions, largely due to steric effects and the stability of intermediates.
Substitution at C-2: The presence of geminal dimethyl groups at the C-2 position, as in N-Butyl-2,2-dimethylpent-4-enamide, is a classic example of the Thorpe-Ingold effect, which dramatically enhances the rate of cyclization. wikipedia.org This effect will be discussed in detail in section 6.4.
Substitution at C-3 and C-4: Shifting the gem-dimethyl group to the C-3 or C-4 position would alter the steric environment and potentially the preferred cyclization pathway. For instance, in the radical cyclization of related systems, substituents on the alkenyl chain can influence the stereoselectivity of the ring closure. While specific comparative data for N-butyl-dimethylpent-4-enamide isomers is scarce, general principles suggest that substitution closer to the reacting double bond can exert a more significant steric influence on the transition state of the cyclization.
The following table illustrates the hypothetical impact of the gem-dimethyl group's position on the cyclization of N-Butyl-pent-4-enamide analogues.
| Compound | Position of gem-Dimethyl Group | Expected Impact on Cyclization |
| This compound | C-2 | Significant rate enhancement due to the Thorpe-Ingold effect. wikipedia.org |
| N-Butyl-3,3-dimethylpent-4-enamide | C-3 | Moderate steric influence on the transition state. |
| N-Butyl-4,4-dimethylpent-4-enamide | C-4 | Direct steric interaction at the terminus of the double bond, potentially affecting regioselectivity and rate. |
Stereoisomeric Forms and Their Impact on Chemical Behavior
Stereoisomerism in this compound analogues can arise from chiral centers within the substituents or from the creation of new stereocenters during reactions. The spatial arrangement of atoms in these stereoisomers can have a profound impact on their chemical reactivity and the stereochemical outcome of their reactions.
For instance, in cyclization reactions, the pre-existing stereochemistry of the starting material can direct the formation of a specific diastereomer of the product. This is known as diastereoselective synthesis. Studies on the cyclization of related N-benzyl-5-nitro-4-(diphenylphosphatoxy)hexylamines have shown that the diastereomeric purity of the starting material influences the diastereoselectivity of the resulting pyrrolidines. nih.gov
Furthermore, the conformational preferences of the amide bond (cis vs. trans) can be influenced by the steric bulk of the substituents, which in turn affects the molecule's ability to adopt the necessary conformation for cyclization. Methyl substitution at the double bond of N-alkenyl anilides has been shown to influence the preferred conformation and susceptibility to acidic hydrolysis. nih.gov
The study of stereoisomeric forms is crucial for controlling the three-dimensional structure of the products, which is of paramount importance in fields such as medicinal chemistry and materials science.
The Geminal Dialkyl Effect in Enhancing Cyclization Processes
The geminal dialkyl effect, also known as the Thorpe-Ingold effect, is a well-established principle in organic chemistry that explains the acceleration of ring-closure reactions by the presence of geminal substituents on the connecting chain. wikipedia.org In the case of this compound, the two methyl groups at the C-2 position are instrumental in promoting cyclization.
This effect is generally attributed to two main factors:
Angle Compression: The steric repulsion between the geminal alkyl groups is thought to increase the bond angle between them. To relieve this strain, the internal bond angle of the carbon chain (angle R in the diagram below) is compressed, bringing the reactive ends of the molecule closer together and thus facilitating intramolecular reactions. wikipedia.orgucla.edu
Reactive Rotamer Effect: The presence of bulky geminal substituents restricts the conformational freedom of the open-chain molecule. This increases the population of conformers that are already in a favorable geometry for cyclization (the "reactive rotamer"), thereby increasing the probability and rate of the reaction. ucla.edu
The Thorpe-Ingold effect is a powerful tool in synthetic chemistry, often leading to significant rate enhancements and higher yields in the formation of five- and six-membered rings. nih.gov While initially explained by kinetic factors, there is also a thermodynamic contribution, as the strain energy can be lower in the cyclized product compared to the acyclic precursor with geminal substituents. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
